molecular formula C8H11BFNO2 B1408823 3-Fluoro-4-((methylamino)methyl)phenylboronic acid CAS No. 1704064-02-7

3-Fluoro-4-((methylamino)methyl)phenylboronic acid

Cat. No. B1408823
CAS RN: 1704064-02-7
M. Wt: 182.99 g/mol
InChI Key: DYMKRRPJRFKQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-((methylamino)methyl)phenylboronic acid is a chemical compound that is used as an intermediate in pharmaceutical synthesis . It is part of the boronic acids family, which are important chemical building blocks employed in cross-coupling reactions .


Synthesis Analysis

The synthesis of boronic acids like 3-Fluoro-4-((methylamino)methyl)phenylboronic acid often involves the use of pinacol boronic esters . Protodeboronation, a process that is not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .


Chemical Reactions Analysis

Boronic acids, including 3-Fluoro-4-((methylamino)methyl)phenylboronic acid, are known to reversibly bind diol functional groups . They are used in various chemical reactions, including the Suzuki coupling , Ruthenium-catalyzed arylation reactions , and the synthesis of amino-trimethoxyphenyl-aryl thiazoles .

Scientific Research Applications

    Drug Delivery Systems

    Phenylboronic acids can be used in drug delivery systems due to their ability to form reversible complexes with polyols, including sugars .

    Diagnostic Agents

    These compounds have applications as diagnostic agents, particularly in glucose-sensitive polymers which enable self-regulated insulin release .

    Wound Healing

    There is potential use in wound healing due to their interactions with biological tissues .

    Tumor Targeting

    Phenylboronic acids can target tumors by recognizing specific biomolecules present in cancer cells .

    Chemical Synthesis

    They are used as reactants in various chemical synthesis reactions, such as Suzuki-Miyaura cross-coupling and Heck reactions .

    Analytical Applications

    Due to their unique chemistry, phenylboronic acids serve as molecular bases for various analytical applications .

Safety and Hazards

3-Fluoro-4-((methylamino)methyl)phenylboronic acid is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

[3-fluoro-4-(methylaminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BFNO2/c1-11-5-6-2-3-7(9(12)13)4-8(6)10/h2-4,11-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMKRRPJRFKQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CNC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-((methylamino)methyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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